molecular formula C15H26Cl2N2O B4173247 N-[(4-ethylphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

N-[(4-ethylphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

Cat. No.: B4173247
M. Wt: 321.3 g/mol
InChI Key: RBJUVHVZCXQINL-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. These compounds are characterized by the presence of an amino group attached to an organic moiety. The compound is typically used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.2ClH/c1-2-14-3-5-15(6-4-14)13-16-7-8-17-9-11-18-12-10-17;;/h3-6,16H,2,7-13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJUVHVZCXQINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride typically involves the reaction of 4-ethylbenzyl chloride with 2-(4-morpholinyl)ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-[(4-ethylphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and chemical reactions.

    Biology: In studies involving cellular processes and biochemical pathways.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
  • N-(4-chlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
  • N-(4-fluorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride

Uniqueness

N-[(4-ethylphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is unique due to the presence of the ethyl group on the benzyl moiety, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-ethylphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Reactant of Route 2
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N-[(4-ethylphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

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